REACTION_CXSMILES
|
[CH:1]([CH:4]([C:6]1[CH:11]=[CH:10][C:9]([O:12][C:13]([F:19])([F:18])[C:14]([F:17])([F:16])[F:15])=[CH:8][CH:7]=1)[OH:5])([CH3:3])[CH3:2]>[O-2].[O-2].[O-2].[Cr+6].C(O)(=O)C>[F:18][C:13]([F:19])([O:12][C:9]1[CH:10]=[CH:11][C:6]([C:4]([CH:1]([CH3:2])[CH3:3])=[O:5])=[CH:7][CH:8]=1)[C:14]([F:15])([F:17])[F:16] |f:1.2.3.4|
|
Name
|
alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)C(O)C1=CC=C(C=C1)OC(C(F)(F)F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[O-2].[Cr+6]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(F)(F)F)(OC1=CC=C(C=C1)C(=O)C(C)C)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |